1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

Beschreibung

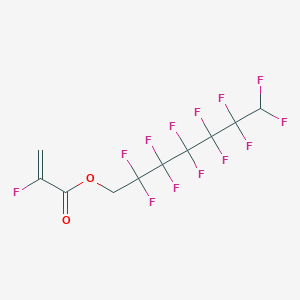

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXLJYKBWCZXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382136 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119986-76-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate Monomer

Esterification Reactions for Fluoroacrylate Synthesis

Esterification is the core reaction for the synthesis of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, wherein 2-fluoroacrylic acid is reacted with 1H,1H,7H-perfluoroheptan-1-ol. Several established esterification methods can be adapted for this purpose, each with distinct advantages concerning reaction conditions and efficiency.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (2-fluoroacrylic acid) and the alcohol (1H,1H,7H-perfluoroheptan-1-ol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed using a Dean-Stark apparatus or by using an excess of the alcohol reactant.

Another effective approach is the reaction of the alcohol with an acyl chloride or acid anhydride derived from 2-fluoroacrylic acid. The reaction of 1H,1H,7H-perfluoroheptan-1-ol with 2-fluoroacryloyl chloride is generally faster and not reversible, proceeding at room temperature. This method avoids the need for strong acid catalysts and water removal, but requires the prior synthesis of the more reactive acyl chloride.

The Steglich esterification offers a milder alternative, which is particularly useful when dealing with sensitive substrates. This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under gentle conditions, activating the carboxylic acid for nucleophilic attack by the alcohol.

Interactive Table: Comparison of Esterification Methods

| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer-Speier | 2-Fluoroacrylic acid, 1H,1H,7H-Perfluoroheptan-1-ol | H₂SO₄ or p-TsOH | Heat, Water removal | Low-cost catalyst, Scalable | Harsh conditions, Reversible |

| Acyl Chloride | 2-Fluoroacryloyl chloride, 1H,1H,7H-Perfluoroheptan-1-ol | None or mild base | Room temperature | High yield, Irreversible | Requires acyl chloride precursor |

| Steglich | 2-Fluoroacrylic acid, 1H,1H,7H-Perfluoroheptan-1-ol | DCC, DMAP | Mild, Room temperature | Mild conditions | Stoichiometric byproduct (DCU) |

Precursor Chemistry and Intermediate Reactions in this compound Formation

The successful synthesis of the target monomer is critically dependent on the availability and purity of its precursors: 2-fluoroacrylic acid and 1H,1H,7H-perfluoroheptan-1-ol.

Synthesis of 2-Fluoroacrylic Acid: There are several routes to produce 2-fluoroacrylic acid. A common industrial method involves multiple steps starting from a vinyl ether. The process can be summarized as:

Reaction of a vinyl ether with dichloromonofluoromethane to form a substituted cyclopropane.

Hydrolysis of the cyclopropane intermediate to yield 2-fluoroacrylaldehyde.

Oxidation of 2-fluoroacrylaldehyde using an oxidizing agent like hydrogen peroxide in the presence of a catalyst (e.g., ferric trichloride) to produce 2-fluoroacrylic acid.

Alternative syntheses start from 2-fluoroacetate or 2-chloropropionate, involving steps like reaction with formaldehyde followed by dehydration, or fluorination and elimination reactions.

Synthesis of 1H,1H,7H-Perfluoroheptan-1-ol: This fluorinated alcohol is a type of fluorotelomer alcohol (FTOH). The synthesis of FTOHs is typically achieved through a process called telomerization. wikipedia.org The general steps are:

Telomerization: A perfluoroalkyl iodide, such as perfluoroethyl iodide, reacts with multiple units of tetrafluoroethylene (TFE) in a radical reaction to form a mixture of longer-chain perfluoroalkyl iodides.

Ethylene (B1197577) Addition: The resulting perfluoroalkyl iodide is then reacted with ethylene to add a -CH₂CH₂- group to the end of the chain.

Hydrolysis: The terminal iodine atom is replaced with a hydroxyl group through hydrolysis to yield the final fluorotelomer alcohol.

For 1H,1H,7H-perfluoroheptan-1-ol, the structure H(CF₂)₆CH₂OH implies a modification of the standard FTOH synthesis, likely involving a telomerization process that incorporates a terminal hydrogen.

Advanced Synthetic Routes and Novel Catalyst Systems for Fluoroacrylate Monomers

Research into the synthesis of fluoroacrylate monomers is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. This includes the exploration of advanced synthetic routes and the design of novel catalyst systems.

Advanced Synthetic Routes: Biocatalytic methods are emerging as a green alternative for the synthesis of fluoroacrylate precursors. For instance, engineered microorganisms can be used to produce 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid, which can then be converted to 2-fluoroacrylic acid. This approach offers mild reaction conditions and avoids the use of toxic reagents.

Novel Catalyst Systems: The efficiency of esterification reactions can be significantly enhanced by the choice of catalyst. While traditional mineral acids are effective, they can lead to side reactions and corrosion issues. Modern catalyst development focuses on solid acid catalysts and organocatalysts.

Heterogeneous Solid Acid Catalysts: Materials like zirconia-supported tungstophosphoric acid, ferric-alginate, and various zeolites are being investigated. These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity, which minimizes byproduct formation.

Lewis Acid Catalysts: Zirconium salts, such as zirconium(IV) dichloride oxide hydrate (ZrOCl₂·8H₂O), have been shown to be efficient, cheap, and reusable catalysts for the esterification of acrylic acid, even with equimolar amounts of alcohols under mild, solvent-free conditions.

Organotin Compounds: Both inorganic tin and organotin compounds are widely employed as catalysts in the synthesis of a variety of esters, including polyesters and alkyds.

Interactive Table: Examples of Novel Catalysts for Esterification

| Catalyst Type | Example | Key Features |

|---|---|---|

| Heterogeneous Solid Acid | Ferric-alginate | High conversion rates, reusable, environmentally friendly. |

| Lewis Acid | Zirconium(IV) dichloride oxide hydrate (ZrOCl₂·8H₂O) | Efficient with equimolar reactants, cheap, reusable, mild conditions. |

| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Used in mild esterifications (e.g., Steglich), high efficiency as an acyl-transfer catalyst. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the this compound monomer is essential for its polymerization into high-performance materials. The purification process aims to remove unreacted starting materials, catalysts, solvents, and any byproducts formed during the synthesis.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying fluoroacrylate esters. The lower pressure allows the distillation to occur at a lower temperature, which is crucial to prevent the thermal polymerization of the acrylate (B77674) monomer. The addition of a polymerization inhibitor, such as hydroquinone or phenothiazine, is also a common practice during distillation.

Chromatography: For achieving very high purity or for separating isomers and closely related impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) passes through it.

Extraction and Washing: Liquid-liquid extraction is used to remove water-soluble impurities, such as the acid catalyst and residual alcohol. The crude ester is typically washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by washing with brine and water. The organic layer containing the ester is then dried over an anhydrous salt like magnesium sulfate before further purification.

Solid Phase Extraction (SPE): For perfluorinated compounds, specialized SPE techniques can be highly effective. Fluorous SPE, which utilizes a fluorinated stationary phase, can selectively retain fluorinated compounds, allowing for efficient separation from non-fluorinated impurities.

The selection and sequence of these purification techniques depend on the specific impurities present and the required final purity of the monomer.

Polymerization Mechanisms and Kinetics of 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate

Free Radical Homopolymerization Kinetics and Reaction Mechanisms

The homopolymerization of fluorinated acrylates like 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate typically proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps. The process is commonly initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). researchgate.netnih.gov

The reaction mechanism is as follows:

Initiation: The initiator (e.g., AIBN) thermally decomposes to form primary radicals. These radicals then react with a monomer molecule to create an initiated monomer radical.

Propagation: The initiated monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain.

Termination: The growth of polymer chains is halted, typically through bimolecular termination events such as combination (where two growing chains join) or disproportionation (where a hydrogen atom is transferred from one chain to another).

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, offer precise control over polymer molecular weight, architecture, and polydispersity. sigmaaldrich.com These methods are particularly valuable for creating well-defined block copolymers and other complex structures. sigmaaldrich.comcmu.eduresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method used for polymerizing a wide range of monomers, including fluorinated acrylates. cmu.educhemistryviews.org The process involves the reversible activation and deactivation of dormant polymer chains, mediated by a transition metal complex, typically involving copper. warwick.ac.uk

The fundamental mechanism of ATRP relies on a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal catalyst in a lower oxidation state (e.g., Cu(I)). This generates a radical (P•) and the catalyst in a higher oxidation state (e.g., X-Cu(II)). warwick.ac.uk The propagating radical can then add monomer units before being deactivated by the higher-oxidation-state catalyst. Because of its radical nature, ATRP is tolerant to many functionalities in monomers. cmu.edu

For fluorinated acrylates, successful ATRP often requires specialized ligands to ensure the catalyst complex is soluble and active in the reaction medium. For example, the ATRP of 1H,1H-perfluorooctyl acrylate (B77674) required a fluoroalkyl-substituted 2,2′-bipyridine ligand for the Cu(I) catalyst to achieve control. researchgate.net The choice of initiator is also critical; alkyl halides like ethyl 2-bromoisobutyrate are commonly used. nih.gov

Table 1: Representative Conditions for ATRP of a Fluorinated Acrylate

| Parameter | Value/Compound |

| Monomer | 1H,1H-perfluorooctyl acrylate (FOA) |

| Initiator | Ethyl 2-bromoisobutyrate |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | Fluoroalkyl-substituted 2,2'-bipyridine |

| Solvent | Trifluorotoluene/Tetrahydrofuran (THF) mixtures |

| Temperature | 40-90 °C |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that provides excellent control over the polymerization of numerous monomers. bohrium.com The controlling agent in RAFT is a chain transfer agent (CTA), typically a thiocarbonylthio compound. bohrium.comamazonaws.com

The RAFT mechanism involves a rapid equilibrium between active (propagating radicals) and dormant polymer chains (macro-RAFT agents). A conventional radical initiator (like AIBN or V-50) is used to generate radicals. umn.edu These radicals add to the CTA, and through a series of addition-fragmentation steps, the CTA is converted into a polymeric RAFT agent, allowing for controlled chain growth. bohrium.com RAFT is compatible with a wide range of functional groups and reaction conditions. researchgate.net

The selection of the CTA is crucial for successful RAFT polymerization and depends on the specific monomer being polymerized. Dithiobenzoates, trithiocarbonates, and dithiocarbamates are common classes of CTAs. bohrium.com For acrylate monomers, dithiobenzoates and trithiocarbonates are often effective.

Table 2: Key Components in RAFT Polymerization of Acrylates

| Component | Example | Function |

| Monomer | This compound | Building block of the polymer |

| Initiator | 2,2'-Azobis(2-amidinopropane) hydrochloride (V-50) | Generates initial radicals |

| RAFT Agent (CTA) | 2-Ethylsulfanylthiocarbonylsulfanyl-propionic acid methyl ester | Controls chain growth |

| Solvent | Dioxane, DMF, or water (for emulsion) | Reaction medium |

Vapor-Phase Polymerization Techniques: Initiated Chemical Vapor Deposition (iCVD) for this compound Polymerization

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for synthesizing thin polymer films directly onto a substrate from the vapor phase. nih.govnih.gov This method is particularly well-suited for depositing fluoropolymer coatings because it preserves the delicate chemical structure of the fluorinated monomers. nih.gov

In the iCVD process, monomer and initiator vapors are introduced into a vacuum chamber. The initiator, typically a peroxide like tert-butyl peroxide (TBPO), is thermally decomposed into radicals by passing over a heated filament array (250–300 °C). nih.govacs.org These initiator radicals adsorb onto a cooled substrate (typically held below 60 °C) where they react with adsorbed monomer molecules, initiating polymerization. nih.gov Chain growth proceeds on the surface until terminated by another radical. nih.gov The iCVD process avoids the use of solvents, preventing potential contamination and allowing for the creation of highly pure, conformal, and pinhole-free films. nih.gov

Studies on the closely related monomer 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) have provided significant insight into the iCVD of long-chain fluoroacrylates. acs.orgresearchgate.net The deposition rate and molecular weight of the resulting polymer are strongly dependent on the substrate temperature and the partial pressure of the monomer. nih.gov Lower substrate temperatures and higher monomer partial pressures lead to increased monomer concentration on the surface, resulting in higher deposition rates and molecular weights. nih.gov

Table 3: Typical iCVD Process Parameters for Poly(fluoroacrylate) Deposition

| Parameter | Typical Range/Value | Influence on Polymerization |

| Monomer Flow Rate | 0.15 - 0.20 sccm | Affects monomer partial pressure and deposition rate |

| Initiator (TBPO) Flow Rate | 0.6 sccm | Controls the concentration of initiating radicals |

| Filament Temperature | 250 °C | Controls the rate of initiator decomposition |

| Substrate Temperature | 30 °C | Affects monomer adsorption and polymer molecular weight |

| Chamber Pressure | 800 mTorr | Influences mean free path and vapor transport |

Data derived from studies on 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA). beilstein-journals.org

Emulsion and Solution Polymerization Methodologies

Emulsion Polymerization: This technique is widely used to produce fluoropolymer latexes. nih.gov In a typical process, the hydrophobic fluoroacrylate monomer is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator. A specific approach is core-shell emulsion polymerization, where a prepolymer core is formed first, followed by the polymerization of a second monomer to form a shell, creating particles with a distinct two-layer structure. nih.gov For instance, a core of butyl acrylate and methyl methacrylate (B99206) copolymer can be shelled with a copolymer containing a fluoroacrylate, resulting in a stable core-shell emulsion. nih.gov

Solution Polymerization: Solution polymerization involves dissolving the monomer, initiator, and the resulting polymer in a suitable solvent. osti.gov A significant challenge for fluoropolymers is their limited solubility in conventional hydrocarbon solvents. osti.gov Therefore, specialized solvents are often required. Fluorinated liquids or supercritical carbon dioxide (scCO₂) have been successfully used as media for the solution polymerization of fluoroacrylates. osti.govresearchgate.net Polymerization in scCO₂ is considered an environmentally friendly alternative, as the solvent can be easily removed and recycled. researchgate.net

Influence of Initiator Systems and Reaction Conditions on Polymerization Outcomes

The outcomes of polymerization are highly sensitive to the choice of initiator and the specific reaction conditions employed.

Initiator Type and Concentration: The type of initiator (e.g., AIBN vs. a redox system) and its concentration directly impact the polymerization rate and the final molecular weight of the polymer. mdpi.comresearchgate.net In free radical polymerization, a higher initiator concentration generally leads to a higher polymerization rate but results in shorter polymer chains and lower molecular weight. mdpi.comcmu.edu In controlled radical processes like ATRP, the ratio of monomer to initiator is a key determinant of the final molecular weight. cmu.edu

Reaction Temperature: Temperature affects several aspects of polymerization. It influences the decomposition rate of the initiator, with higher temperatures leading to faster initiation and polymerization rates. researchgate.net However, excessively high temperatures can also increase the rate of side reactions and termination, potentially broadening the molecular weight distribution. researchgate.net In iCVD, the substrate temperature is a critical parameter; lower temperatures increase monomer adsorption, leading to higher molecular weights. nih.govacs.orgresearchgate.net

Pressure: In vapor-phase processes like iCVD, the reactor pressure influences the concentration of reactants on the substrate surface, thereby affecting the deposition rate. acs.org For polymerizations in supercritical fluids, pressure is a critical parameter for controlling the phase behavior of the system. researchgate.net

Table 4: Summary of Influences on Polymerization

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Polydispersity |

| ↑ Initiator Concentration | Increases | Decreases | May Increase |

| ↑ Temperature | Increases | Decreases (in FRP), complex effect in CRP | May Increase |

| ↑ Monomer Concentration | Increases | Increases | May Decrease (in living systems) |

Copolymerization Studies Involving 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and understanding the distribution of monomer units along the polymer chain. These ratios, typically denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards the same monomer versus the other comonomer. While specific reactivity ratios for the copolymerization of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate with various non-fluorinated monomers are not extensively documented in readily available literature, general principles of fluorinated acrylate (B77674) copolymerization can be applied.

Fluorinated acrylates often exhibit different reactivity compared to their non-fluorinated counterparts due to the strong electron-withdrawing effect of the fluoroalkyl groups. This can influence the Alfrey-Price Q-e values, which are parameters used to predict monomer reactivity ratios. The 'e' value is related to the polarity of the monomer and the 'Q' value to its resonance stabilization.

The monomer sequence distribution, which can be random, alternating, blocky, or gradient, is a direct consequence of the reactivity ratios and the feed composition of the monomers. For instance, if both r1 and r2 are less than 1, an alternating tendency is observed. If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1. The precise sequence distribution has a profound impact on the final properties of the copolymer, such as its thermal behavior and surface characteristics. Techniques like nuclear magnetic resonance (NMR) spectroscopy are instrumental in determining the microstructure and sequence distribution of these copolymers.

Binary and Ternary Copolymerization Systems with Non-Fluorinated Monomers

Binary copolymerization of this compound with conventional non-fluorinated monomers such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA) has been explored to create copolymers with a balance of properties. These systems aim to combine the desirable surface properties of the fluorinated monomer with the bulk properties and lower cost of the non-fluorinated comonomers.

For instance, core-shell structured copolymers have been synthesized using a starved semi-continuous seed emulsion polymerization with BA and MMA as the non-fluorinated components and dodecafluoro-heptyl methacrylate (DFHM) as the fluorinated monomer. fluorine1.ru In such systems, the fluorinated segments tend to migrate to the surface, creating a low-energy, hydrophobic interface.

While detailed studies on ternary copolymerization systems involving this compound are not widely reported, the principles of binary systems can be extended. Introducing a third monomer could further tailor the copolymer's properties, such as introducing specific functional groups for crosslinking or further modifying the glass transition temperature.

A study on fluorine-containing acrylic copolymers prepared via in-situ radical polymerization utilized dodecafluoroheptyl methacrylate (DFHMA) alongside styrene (B11656) and other hydrocarbon acrylic monomers. rsc.org The amount of DFHMA was maintained at 15 wt.% of the total monomers. rsc.org

| Comonomer System | Polymerization Method | Key Findings |

| Dodecafluoroheptyl methacrylate (DFHM), n-Butyl acrylate (BA), Methyl methacrylate (MMA) | Starved semi-continuous seed emulsion polymerization | Formation of core-shell copolymers with fluorinated surface layers. fluorine1.ru |

| Dodecafluoroheptyl methacrylate (DFHMA), Styrene, other acrylics | In-situ radical polymerization | Development of fluorine-containing acrylic polyurethane coatings. rsc.org |

Block Copolymer Synthesis and Architectures Incorporating this compound Derived Units

Block copolymers containing segments of this compound have been synthesized to create well-defined nanostructures and materials with distinct phase-separated morphologies. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to achieve controlled molecular weights and low dispersity.

One study reported the synthesis of poly(dodecafluoroheptyl methacrylate)-b-poly(methyl methacrylate) (PDFMA-b-PMMA) diblock copolymer nanoparticles via RAFT dispersion polymerization of MMA in supercritical carbon dioxide. researchgate.net In this process, the PDFMA block, being CO2-philic, acts as a stabilizer for the growing, CO2-phobic PMMA block, leading to polymerization-induced self-assembly (PISA). researchgate.net

Another example is the synthesis of diblock fluoroacrylate copolymers of poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) (PMMA-b-PDFHM) via ATRP. dundee.ac.uk This work explored the influence of different initiators on the self-assembly and surface properties of the resulting films. dundee.ac.uk

| Block Copolymer System | Polymerization Method | Architecture | Key Findings |

| Poly(dodecafluoroheptyl methacrylate)-b-poly(methyl methacrylate) (PDFMA-b-PMMA) | RAFT dispersion polymerization | Diblock nanoparticles | Polymerization-induced self-assembly in supercritical CO2. researchgate.net |

| Poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) (PMMA-b-PDFHM) | Atom Transfer Radical Polymerization (ATRP) | Diblock copolymer | Initiator choice affects self-assembly and surface properties. dundee.ac.uk |

| Glycidyl (B131873) methacrylate-b-1H,1H,7H-dodecafluoroheptyl methacrylate (GMA-b-DFHMA) | Initiators for continuous flow polymerization | Diblock copolymer | Synthesis of functional block copolymers. iaea.org |

Graft Copolymerization and Surface-Initiated Polymerization Methodologies

Graft copolymerization and surface-initiated polymerization are powerful techniques for modifying the surfaces of materials. By grafting polymers containing this compound units onto a substrate, the surface properties can be dramatically altered to impart hydrophobicity, oleophobicity, and other desirable characteristics.

A notable application is the preparation of hydrophobic and durable adhesive coatings by grafting fluorinated glycidyl copolymers onto SiO2 nanoparticles. escholarship.org This was achieved via surface-initiated atom transfer radical polymerization (SI-ATRP) of glycidyl methacrylate (GMA) and dodecafluoroheptyl methacrylate (12FMA) from initiator-modified silica (B1680970) nanoparticles. escholarship.org The resulting core-shell particles, with a silica core and a fluorinated copolymer shell, exhibited enhanced hydrophobicity and thermal stability. escholarship.org

Another approach involves the modification of cotton fabrics to create hydrophobic surfaces. This was accomplished by first treating the fabric with 3-(methacryloyloxy)propyltrimethoxysilane (MPTMS) and then graft polymerizing dodecafluoroheptyl methacrylate onto the surface via free radical polymerization. researchgate.net This method leverages the self-assembly of the fluorinated side chains to lower the surface free energy. researchgate.net

| Substrate/Backbone | Grafted Monomer(s) | Polymerization Method | Key Findings |

| SiO2 Nanoparticles | Glycidyl methacrylate (GMA), Dodecafluoroheptyl methacrylate (12FMA) | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Creation of core-shell nanoparticles for hydrophobic and durable adhesive coatings. escholarship.org |

| Cotton Fabric | Dodecafluoroheptyl methacrylate | Free Radical Polymerization | Development of hydrophobic fabric surfaces. researchgate.net |

Functional Material Science Applications of 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate Based Polymers

Development of Polymeric Coatings with Controlled Surface Characteristics

Polymers based on 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate are extensively utilized in the formulation of coatings with precisely controlled surface properties, particularly hydrophobicity and oleophobicity. ptfecoatings.comnanoslic.com The low surface energy of these fluorinated polymers is a primary driver for their water and oil repellent characteristics. youtube.comptfecoatings.com This "non-wetting" quality causes liquids to bead up on the surface and roll off, which also contributes to self-cleaning properties. ptfecoatings.com

Research has demonstrated that incorporating fluorinated monomers, such as dodecafluoroheptyl methacrylate (B99206) (a related compound), into polymer coatings significantly enhances their hydrophobic and oleophobic nature. mdpi.com For instance, the water contact angle of a coating can be substantially increased with the addition of fluorinated components. mdpi.comresearchgate.net Studies on copolymers have shown that even a small amount of fluorinated monomer can drastically reduce the surface energy of the resulting polymer film. dntb.gov.ua

The effectiveness of these coatings is often evaluated by measuring the contact angles of water and other liquids. Higher contact angles are indicative of greater repellency. mdpi.com For example, a study involving a fluorine-containing epoxy acrylic resin showed that as the molar ratio of a fluorinated monomer increased, the water and ethylene (B1197577) glycol contact angles on the polymer film surface also increased, demonstrating enhanced hydrophobic and oleophobic properties. mdpi.com

Table 1: Effect of Fluorine Monomer Content on Coating Contact Angles

| Molar Ratio of Epoxy Group to Dodecafluoroheptyl Methacrylate | Water Contact Angle (°) | Ethylene Glycol Contact Angle (°) |

|---|

Data sourced from a study on fluorine-modified epoxy acrylic resin coatings. mdpi.com

These properties are highly sought after in numerous applications, including protective coatings for electronics, automotive finishes, textiles, and architectural surfaces to provide resistance against weathering, pollutants, and staining. youtube.comgoogle.com

Engineering of Optical Materials for Advanced Applications

Fluorinated polymers, including those derived from this compound, are of significant interest in the field of optical materials due to their characteristically low refractive indices. researchgate.net This property is a direct result of the fluorine atoms, which decrease the electric polarizability and increase the free volume within the polymer structure. researchgate.net These materials are ideal for applications such as optical claddings for glass fibers, where a low refractive index is essential for waveguiding. researchgate.netmdpi.com

The synthesis of various fluorinated acrylate (B77674) and methacrylate copolymers has been explored to create materials with tailored optical properties. For instance, copolymers of pentafluorophenylhexafluoroisopropyl methacrylate (FPPMA) with other fluorinated methacrylates like trifluoroethyl methacrylate (TFEMA) and hexafluoroisopropyl methacrylate (HFPMA) have been shown to produce transparent films with low refractive indices. researchgate.netelsevierpure.com The refractive index of these copolymers can be tuned by adjusting the monomer composition. elsevierpure.com

Fluoropolymers are known to exhibit high transparency from the UV to the near-IR regions of the electromagnetic spectrum. researchgate.net This, combined with their low refractive index, makes them suitable for a range of advanced optical applications.

Table 2: Refractive Indices of Selected Fluoropolymers

| Polymer | Refractive Index (at 532 nm) |

|---|---|

| Poly(trifluoroethyl methacrylate) (PTFEMA) | 1.435 |

| Poly(pentafluorophenylhexafluoroisopropyl methacrylate) (PFPPMA) | 1.430 |

Data is illustrative of the low refractive indices achievable with fluorinated methacrylate polymers. researchgate.netelsevierpure.com

Ongoing research continues to focus on developing new fluorinated polymers and copolymers for applications in photonics, including optical waveguides and polymer-clad optical fibers. mdpi.com

Research on Polymer Additives and Modifiers (e.g., internal mold release agents)

The unique low-surface-energy and non-stick properties of polymers derived from this compound make them excellent candidates for use as polymer additives, particularly as internal mold release agents. researchgate.netezkote.com These agents are incorporated directly into the polymer matrix and migrate to the surface during processing, creating a durable, low-friction interface between the molded part and the mold. researchgate.net

Fluoropolymer-based mold release agents offer superior performance compared to traditional silicone or wax-based agents, especially in demanding applications involving aggressive elastomers and complex part geometries. researchgate.netdaikinchemicals.com They provide high-precision release, minimize residue on the molded parts, and reduce the frequency of mold cleaning, thereby enhancing productivity. daikinchemicals.com

Studies have focused on synthesizing fluorinated acrylate polymers (FAPs) and evaluating their effectiveness as internal mold release agents for materials like fluoroelastomers. researchgate.net Research has shown that FAPs can significantly reduce the demolding force required to separate a part from its mold. researchgate.net For example, the incorporation of an optimized FAP into a fluoroelastomer formulation was found to decrease the demolding force for O-rings from 49 N to 20 N. researchgate.net

The effectiveness of these additives is attributed to the strong, non-reactive carbon-fluorine bonds that form a stable, non-stick film on the mold surface. ezkote.com This technology is applicable to a wide range of materials, including thermosets like epoxies and thermoplastics such as PVC, PP, and PE. daikinchemicals.com

Stabilization of Dispersion Polymerizations in Fluorinated Media

Amphiphilic block copolymers containing a fluorinated block derived from monomers like this compound play a crucial role as stabilizers in dispersion polymerizations conducted in fluorinated media. acs.org These copolymers consist of a block that is soluble in the fluorinated solvent (the fluorinated block) and another block that anchors to the polymer particles being formed. acs.org

The fluorinated block provides steric stabilization, preventing the aggregation and coagulation of the polymer particles in the continuous phase. This is particularly important in non-aqueous dispersion polymerizations where electrostatic stabilization is not effective.

Research has demonstrated the synthesis of such amphiphilic block copolymers through techniques like atom transfer radical polymerization (ATRP). acs.org For example, block copolymers of 2-ethylhexyl methacrylate (EHMA) and fluorinated acrylates have been successfully used as stabilizers for the dispersion copolymerization of other monomers in semifluorinated ether solvents. acs.org The structure of these block copolymers allows them to self-assemble into aggregates in solution, which is a key aspect of their stabilizing function. acs.org

The use of these specialized stabilizers is essential for producing well-defined, stable polymer particles in fluorinated solvents, which are often used for their unique solubility characteristics and environmental profiles.

Integration into Composite Materials and Nanostructures for Specific Research Objectives

Polymers based on this compound are being integrated into advanced composite materials and nanostructures to achieve specific functionalities. acs.org Their inherent low surface energy and hydrophobicity can be harnessed to create surfaces with tailored wetting properties.

For instance, these polymers can be used to create superhydrophobic and oleophobic surfaces when combined with appropriate surface texturing at the micro- or nanoscale. researchgate.net Grafting of poly(perfluorodecylacrylate) chains onto silicon substrates has been shown to enhance the formation of a semicrystalline phase, which reduces polymer chain mobility and results in surfaces that are non-wetting to both water and oil. researchgate.net

In the realm of nanocomposites, fluorinated polymers can be incorporated to modify the surface properties of nanoparticles or the matrix of the composite material. This can lead to improved performance characteristics such as enhanced durability, chemical resistance, and specific surface interactions. The development of hydrophobic and oleophobic coating compositions often involves the combination of a fluoroacrylate copolymer with other polymers like polysilazanes and thermosetting fluorinated polymers to create durable, single-layer coatings. google.com

The ability to precisely control the surface chemistry and morphology through the use of these fluorinated polymers opens up possibilities for creating advanced materials for a wide range of research objectives, from anti-fouling surfaces to specialized microelectronic components.

Environmental Fate and Degradation Pathways of 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate and Its Polymers

Biodegradation and Biotransformation Mechanisms of Fluoroacrylate Polymers in Environmental Matrices

Fluoroacrylate polymers, a class of side-chain fluorinated polymers, are known to undergo degradation, which can be a significant source of perfluoroalkyl carboxylates (PFCAs) in the environment. nih.gov The primary mechanism of biodegradation involves the cleavage of the ester linkages that connect the fluorotelomer side chains to the polymer backbone. nih.govnih.govturi.org This process can be initiated by microbial action in environmental matrices such as soil and wastewater treatment plant (WWTP) biosolids. nih.gov

Studies on fluoroacrylate polymer products in aerobic soils have shown that while the degradation is slow, it is a measurable process. nih.govacs.org Research conducted over a two-year period indicated a slight extent of biodegradation, with calculated half-lives for the polymer ranging from 1200 to 1700 years based on the formation rate of perfluorooctanoate (PFOA). nih.govacs.orgresearchgate.net More recent modeling suggests that for finely grained polymers in soils, the half-lives could be significantly shorter, in the range of 10 to 17 years, assuming degradation is a surface-mediated process. acs.org

The presence of plants and WWTP biosolids can enhance the rate of biodegradation. nih.gov In a soil-plant microcosm study, a model fluorotelomer-based acrylate (B77674) polymer (FTACP) biodegraded predominantly to PFOA, with a significantly higher rate observed in the presence of both a plant and biosolids. nih.gov The biodegradation half-life in this study was inferred to be between 8 and 111 years. nih.gov

The biotransformation process involves the initial liberation of fluorotelomer alcohols (FTOHs), such as 8:2 FTOH, from the polymer side chains. turi.orgnih.gov These FTOHs are then further biodegraded through a series of intermediates to form terminal PFCAs of varying chain lengths. nih.govresearchgate.net Microorganisms in the soil, including specific bacterial strains like Pseudomonas species, can cometabolically transform FTOHs. researchgate.net The type of soil and the native microbial communities present can influence the degradation rates and pathways. researchgate.net For instance, forest soil with higher fungal biomass may be more suitable for decomposition than agricultural soil. researchgate.net

Table 1: Estimated Biodegradation Half-Lives of Fluoroacrylate Polymers

| Environmental Matrix | Estimated Half-Life | Reference |

|---|---|---|

| Aerobic Soils (coarse-grained polymer) | 1200–1700 years | nih.govacs.orgresearchgate.net |

| Soils (fine-grained polymer, modeled) | 10–17 years | acs.org |

| Soil-Plant Microcosm with Biosolids | 8–111 years | nih.gov |

Abiotic Degradation Studies (e.g., hydrolysis, photolysis) of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate Derived Materials

Materials derived from this compound are susceptible to abiotic degradation processes, primarily hydrolysis and photolysis, which contribute to the release of PFAAs and their precursors into the environment. nih.govnih.gov

Hydrolysis: The ester linkage in fluoroacrylate polymers is susceptible to hydrolysis, a chemical breakdown process involving water. nih.govturi.org The rate of hydrolysis is influenced by pH. Studies on a commercial fluorotelomer-based polymer demonstrated that under circum-neutral pH conditions, the abiotic hydrolysis half-life is estimated to be between 55 and 89 years. researchgate.net However, under basic conditions (pH ~12), the hydrolysis is significantly faster, with a half-life of approximately 0.7 years. researchgate.net This suggests that disposal in alkaline environments could accelerate the degradation of these polymers and the subsequent release of fluorinated compounds.

Photolysis: Photolysis, or degradation by light, is another important abiotic pathway, particularly for fluorinated compounds in atmospheric and aquatic environments. acs.orgacs.org Precursor compounds such as FTOHs can undergo atmospheric oxidation to produce PFCAs. researchgate.net Direct photolysis of certain per- and polyfluoroalkyl substances (PFAS) has been shown to be enhanced under far-UVC irradiation (222 nm), leading to the formation of shorter-chain PFCAs. nih.gov While specific photolysis studies on this compound were not found, the general principles of photolytic degradation of fluorinated pesticides and pharmaceuticals suggest that similar pathways could occur, leading to the formation of various fluorinated byproducts. acs.orgacs.orgnih.gov

Formation and Identification of Perfluoroalkyl Acid (PFAA) Transformation Products

The degradation of polymers derived from this compound ultimately leads to the formation of highly persistent perfluoroalkyl acids (PFAAs). nih.govnih.gov These transformation products are of significant environmental concern due to their persistence, bioaccumulation potential, and potential toxicity. researchgate.net

The primary degradation pathway involves the transformation of the perfluoroheptyl side chains. Through a combination of biotic and abiotic processes, the side chains are cleaved from the polymer backbone, often forming fluorotelomer alcohols (FTOHs) as intermediates. turi.orgnih.gov These FTOHs then undergo further oxidation in the environment. turi.org

For a polymer with a perfluoroheptyl side chain, the expected degradation would lead to the formation of various perfluorocarboxylic acids (PFCAs). A study on a fluoroacrylate polymer product in aerobic soils identified several terminal biotransformation products, including perfluorooctanoate (PFO), perfluorononanoate (PFN), perfluorodecanoate (PFD), and perfluoroundecanoate (PFU). nih.govacs.orgresearchgate.net The formation of these longer-chain PFCAs from a polymer with C7F15- side chains suggests complex degradation and potential chain-length alteration processes.

The transformation of an 8:2 FTOH, a likely intermediate from a similar long-chain fluoroacrylate, proceeds through the formation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), which then further oxidizes to form PFOA. turi.org This indicates that PFOA is a key and well-documented terminal degradation product of such polymers. nih.govacs.org

Table 2: Identified PFAA Transformation Products from Fluoroacrylate Polymer Degradation

| Transformation Product | Abbreviation | Reference |

|---|---|---|

| Perfluorooctanoate | PFOA | nih.govnih.govacs.org |

| Perfluorononanoate | PFNA | nih.govacs.org |

| Perfluorodecanoate | PFDA | nih.govacs.org |

| Perfluoroundecanoate | PFUnA | nih.govacs.org |

| Pentadecafluorodecanoate | 7-3 acid | nih.govacs.org |

Environmental Monitoring and Distribution of Fluoroacrylate Degradation Products

The degradation of fluoroacrylate polymers contributes to the widespread environmental presence of PFAAs and their precursors. nih.govanchorqea.com These compounds have been detected globally in various environmental compartments, including water, soil, sediment, and biota, even in remote regions far from direct sources. anchorqea.com

The spatial distribution of PFAAs and their precursors often shows a concentration gradient, with higher levels found near urban and industrial areas and decreasing concentrations offshore. nih.gov Wastewater treatment plants can be significant sources of PFAAs to the aquatic environment, as some precursors may be transformed during the treatment process. nih.gov

The high mobility of some PFAAs in soil and water leads to the contamination of water resources, including drinking water. nih.gov The persistence of these compounds means that once they are released into the environment, they can remain for extended periods, leading to long-term background concentrations. nih.gov Monitoring programs are essential for tracking the levels and distribution of these degradation products to assess potential risks to ecosystems and human health. anchorqea.com

Strategies for Designing Environmentally Benign Fluoroacrylate Systems (e.g., short-chain alternatives, degradable linkages)

In response to concerns about the environmental impact of long-chain PFAAs, there has been a significant shift towards the development of more environmentally benign fluoroacrylate systems. itrcweb.org The primary strategies involve the use of short-chain alternatives and the incorporation of degradable linkages into the polymer structure.

Short-Chain Alternatives: The chemical industry has been moving away from long-chain PFAS (typically with eight or more carbons) to shorter-chain alternatives (typically with six or fewer carbons). researchgate.netnih.govitrcweb.org The rationale is that shorter-chain PFAAs are generally less bioaccumulative than their long-chain counterparts. researchgate.netnih.gov However, these short-chain alternatives are still highly persistent and are often more mobile in the environment, leading to widespread contamination of water resources. researchgate.netnih.gov While they may have a lower bioaccumulation potential, concerns remain about their potential for long-term adverse effects due to their persistence and the difficulty of removing them from drinking water. researchgate.netnih.gov

Degradable Linkages: Another approach to designing more environmentally friendly fluoropolymers is to incorporate intentionally degradable linkages into the polymer backbone or as part of the side chain. nih.govresearchgate.net By introducing bonds that are more susceptible to hydrolysis or other degradation mechanisms, the persistence of the polymer can be reduced. For example, the use of ester or urethane linkages can provide points of weakness that allow the polymer to break down into smaller, potentially less harmful molecules. nih.govnih.gov The goal is to design polymers that maintain their desired performance characteristics during their service life but then degrade into benign products upon disposal. nih.gov This approach is still an active area of research, with a focus on balancing performance with degradability.

The U.S. Environmental Protection Agency (EPA) reviews new chemical substitutes for long-chain PFAS to ensure they are safer alternatives. epa.gov This includes requiring testing for environmental degradation to demonstrate that the breakdown products are less bioaccumulative and less toxic than the long-chain compounds they are replacing. epa.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate Systems

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Identification (e.g., LC-MS/MS, GC-MS, ToF-SIMS, Orbitrap)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise mass determination and molecular identification of fluorinated compounds. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for separating and identifying these substances. nih.gov Orbitrap mass spectrometers, a type of HRAM (high-resolution accurate-mass) analyzer, are particularly advantageous for analyzing per- and polyfluoroalkyl substances (PFAS) due to their high mass selectivity, low parts-per-million (ppm) mass accuracy, and high resolution, which helps in overcoming matrix interferences. thermofisher.comlcms.cz

GC-MS is well-suited for the direct analysis of neutral, volatile PFAS like fluoroacrylates. nih.gov For less volatile compounds, derivatization may be required to facilitate analysis. researchgate.net Both SCAN and Selected Ion Monitoring (SIM) methods can be employed in GC-MS; SCAN mode provides a full mass spectrum for identification, while SIM mode offers enhanced sensitivity for detecting trace-level contamination by focusing on specific ions. innovatechlabs.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface-sensitive technique that provides detailed elemental and molecular information from the very top layer (approximately 1 nm) of a material. phi.com It involves bombarding a surface with a primary ion beam, which causes the emission of secondary ions that are then analyzed. chalmers.se This is especially useful for characterizing the surface of polymers derived from 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, identifying molecular fragments, and assessing surface modification. phi.comresearchgate.net

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| LC-Orbitrap MS | Chromatographic separation followed by high-resolution, accurate-mass analysis of ions. thermofisher.comlabrulez.com | Precise molecular weight, elemental formula confirmation, identification in complex mixtures, and retrospective analysis of data for untargeted compounds. thermofisher.comlcms.cz |

| GC-MS | Separation of volatile compounds followed by mass-based detection. nih.govinnovatechlabs.com | Molecular identification and quantification of the monomer and related volatile compounds. nih.gov |

| ToF-SIMS | A primary ion beam ejects secondary ions from a material's surface, which are analyzed based on their mass-to-charge ratio. phi.comlucideon.com | Surface elemental and molecular composition, characterization of polymer surfaces and thin films, and identification of surface contaminants. phi.comstinstruments.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of fluorinated molecules. nih.gov Both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to provide detailed information about the molecular architecture of this compound.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment. For this specific fluoroacrylate, one would expect to see distinct signals for the vinyl protons (on the C=C double bond) and the methylene (-CH₂-) groups.

¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range. jeol.comjeolusa.com It can distinguish between fluorine atoms in different parts of the molecule, such as the single fluorine on the acrylate (B77674) backbone and the various -CF₂- groups in the perfluoroheptyl chain. The complex patterns of signals (multiplets) that arise from spin-spin coupling between different fluorine nuclei, and between fluorine and proton nuclei, provide critical data for confirming the connectivity of the atoms. researchgate.net

| NMR Type | Expected Observations for this compound | Purpose |

|---|---|---|

| ¹H NMR | Signals corresponding to the acrylate vinyl protons and the two distinct -CH₂- groups in the chain. | Confirms the presence and connectivity of hydrogen-containing functional groups. researchgate.net |

| ¹⁹F NMR | A complex spectrum with distinct signals for the α-fluorine on the acrylate group and the various CF₂, and CF₃ groups in the perfluoroheptyl tail. researchgate.net | Provides detailed structural confirmation of the fluorinated portions of the molecule and allows for microstructural analysis of derived polymers. nih.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Polymerization Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the C=O stretch of the ester group, the C=C stretch of the acrylate moiety, and strong C-F stretching vibrations from the perfluoroheptyl chain. researchgate.net

A key application of FT-IR is the real-time monitoring of polymerization reactions. rsc.orgyoutube.com By tracking the decrease in the intensity of the absorption band associated with the acrylate C=C double bond (e.g., around 1637 cm⁻¹), the rate of monomer conversion to polymer can be determined. researchgate.netthermofisher.com This allows for detailed kinetic studies of the curing process under various conditions. acs.org The technique can be coupled with other analytical methods, such as rheology, to simultaneously measure changes in molecular structure and material properties. thermofisher.com

| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Ester C=O Stretch | ~1730-1750 | Confirms the presence of the ester functional group. |

| Acrylate C=C Stretch | ~1637 | Identifies the polymerizable double bond; its disappearance indicates polymerization. thermofisher.com |

| C-F Stretch | ~1100-1300 | Strong, characteristic bands indicating the presence of the perfluorinated chain. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique that provides quantitative elemental and chemical state information for the top 1-10 nm of a material. utl.pt It is particularly valuable for analyzing the surfaces of fluorinated polymers and coatings. researchgate.nettandfonline.com

For a surface created from this compound, XPS can determine the atomic concentration of fluorine, carbon, and oxygen, confirming the presence and relative amounts of these elements. tandfonline.com High-resolution scans of the Carbon 1s (C 1s) region are especially informative, as they can resolve distinct peaks corresponding to carbon atoms in different chemical environments, such as C-C/C-H, C-O, C=O, CF₂, and CF₃. This allows for detailed analysis of the surface chemistry and can reveal surface segregation of the fluorinated segments. aip.orgiaea.org

| Element (Core Level) | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| F 1s | ~688-689 | Quantification of total surface fluorine content. iaea.org |

| O 1s | ~532-534 | Quantification of oxygen, typically from the ester group. |

| C 1s | ~285 (C-C/C-H), ~287 (C-O), ~289 (C=O), ~292 (CF₂), ~294 (CF₃) | Determination of the different chemical states of carbon, confirming the structure of the polymer backbone and the fluorinated side chains. |

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis for Broad Fluorine Detection

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are methods used to measure the total concentration of organically bound fluorine in a sample, serving as a proxy for the total PFAS content. qa-group.commeasurlabs.com These techniques are valuable for screening and for understanding the total fluorine load in a material or environmental sample, as they capture both known and unknown fluorinated compounds. qa-group.comnih.gov

EOF analysis typically involves extracting the organic fluorine compounds from a sample using a solvent, such as methanol. nih.govteinstruments.com The extract is then analyzed, often using combustion ion chromatography (CIC). qa-group.comoru.se In CIC, the sample is combusted at a high temperature, converting all organic fluorine into hydrogen fluoride (HF), which is then quantified by ion chromatography. alsglobal.com

TOF can be a broader measurement of all organically bound fluorine. qa-group.com These methods provide a more complete picture of fluorine content than targeted analyses that only measure specific, known compounds. chromatographyonline.com

| Method | Description | Application |

|---|---|---|

| EOF | Measures the portion of organically bound fluorine that can be extracted from a solid or liquid sample using a solvent. qa-group.comalsglobal.com | Screening consumer products, soil, and sludge for the presence of extractable organofluorine compounds. qa-group.comoru.se |

| TOF | A comprehensive measure of the total amount of organically bound fluorine in a sample. qa-group.commeasurlabs.com | Assessing the total fluorine load in environmental samples and industrial materials to evaluate overall contamination. qa-group.comepa.gov |

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Total Fluorine Quantification

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a highly sensitive and non-destructive nuclear analytical technique used for the quantification of total elemental fluorine. nih.govserdp-estcp.mil The method involves bombarding a sample with a high-energy proton beam from an accelerator. ansto.gov.au When the protons interact with fluorine-19 (¹⁹F) nuclei in the sample, the nuclei become excited and then de-excite by emitting gamma rays at specific, characteristic energies (e.g., 110 and 197 keV). rsc.org

The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample. ansto.gov.au PIGE is advantageous because it provides a measure of the total fluorine content, regardless of its chemical form (i.e., it detects fluorine in the monomer, polymer, or any degradation products). It is an ideal screening tool for quantifying fluorine in a wide range of materials, from biological tissues to industrial products, with detection limits that can reach the parts-per-million (ppm) to parts-per-billion (ppb) range. serdp-estcp.milansto.gov.audigitellinc.com

Computational and Theoretical Investigations of 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate Chemistry

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure and reactivity of monomers like 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate. These calculations can provide a wealth of information, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on individual atoms. This information is crucial for predicting how the monomer will behave in a polymerization reaction.

The presence of a fluorine atom on the acrylate (B77674) backbone and the perfluorinated heptyl chain significantly influences the electronic properties of the double bond. The high electronegativity of fluorine atoms tends to withdraw electron density, which can affect the monomer's reactivity towards radical initiators and its tendency to undergo chain transfer reactions.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance for Reactivity |

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. |

| Partial Atomic Charges | Reveals the electrophilic/nucleophilic nature of different sites in the monomer. |

| Bond Dissociation Energies | Important for understanding potential side reactions and degradation pathways. |

| Electron Density Distribution | Visualizes the electron-rich and electron-deficient regions of the molecule. |

By calculating these parameters for this compound, chemists can gain a predictive understanding of its polymerization behavior, such as its propensity to copolymerize with other monomers and the stability of the resulting polymer chain.

Molecular Dynamics Simulations of Polymer Conformation and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations can provide valuable insights into the polymer's three-dimensional structure (conformation) and its behavior at interfaces, such as with air or water.

The conformation of the polymer chain, including the orientation of the bulky, fluorine-rich side chains, dictates many of its macroscopic properties. The perfluoroheptyl groups are expected to be highly hydrophobic and oleophobic, leading to unique surface properties. MD simulations can model how these side chains arrange themselves at an interface, which is critical for applications such as coatings and surface treatments.

Insights from Molecular Dynamics Simulations:

| Property | Information Gained |

| Radius of Gyration | A measure of the polymer chain's compactness. |

| End-to-End Distance | Describes the overall shape and extension of the polymer chain. |

| Side Chain Orientation | Predicts how the fluorinated side chains are arranged, particularly at surfaces. |

| Interfacial Energy | Quantifies the interactions between the polymer and another phase (e.g., water, air). |

These simulations can help in designing polymers with specific surface energies, wettability, and frictional properties by understanding how modifications to the chemical structure affect the polymer's conformational and interfacial behavior.

Kinetic Modeling of Polymerization Processes and Reaction Rate Constants

Kinetic modeling is a mathematical approach used to simulate and analyze the rates of chemical reactions. For the polymerization of this compound, kinetic models can predict how the reaction rate, polymer molecular weight, and molecular weight distribution change over time under different reaction conditions (e.g., temperature, initiator concentration).

A comprehensive kinetic model would include elementary reaction steps such as initiation, propagation, termination, and chain transfer. The rate constants for these individual steps are essential parameters in the model. While experimental determination of these constants can be challenging, computational methods, including quantum chemical calculations, can provide reasonable estimates.

Key Parameters in Kinetic Modeling:

| Rate Constant | Description |

| ki | Initiation rate constant |

| kp | Propagation rate constant |

| kt | Termination rate constant |

| ktr | Chain transfer rate constant |

By simulating the polymerization process, researchers can optimize reaction conditions to achieve a polymer with desired properties, such as a specific molecular weight or a narrow molecular weight distribution. This predictive capability can significantly reduce the need for extensive and time-consuming experimental work.

Prediction of Environmental Fate and Degradation Pathways through Computational Methods

The environmental fate of fluorinated compounds is a significant concern due to their persistence. Computational methods can play a crucial role in predicting the potential environmental pathways and degradation products of this compound and its corresponding polymer.

Computational tools can be used to estimate key environmental parameters such as biodegradability, potential for bioaccumulation, and atmospheric lifetime. By simulating potential degradation reactions, such as hydrolysis or oxidation, it is possible to identify the likely breakdown products and assess their potential toxicity. These predictive models are often based on quantitative structure-activity relationships (QSARs) and expert systems that have been trained on large datasets of known chemical properties and environmental behaviors.

Computational Predictions for Environmental Fate:

| Environmental Aspect | Predicted by |

| Biodegradability | QSAR models, metabolic pathway simulators |

| Atmospheric Degradation | Gas-phase reaction rate calculations with atmospheric oxidants (e.g., OH radicals) |

| Hydrolytic Stability | Quantum chemical calculations of reaction barriers for hydrolysis |

| Potential Degradation Products | Simulation of plausible chemical and biological degradation pathways |

These computational predictions are invaluable for conducting proactive environmental risk assessments for new chemicals, guiding the design of more environmentally benign materials, and understanding the long-term impact of fluorinated polymers in the environment.

Emerging Research Directions and Future Perspectives in 1h,1h,7h Perfluoroheptyl 2 Fluoroacrylate Science

Next-Generation Fluoroacrylate Monomers with Tailored Properties

The quest for advanced materials with precisely defined functionalities has spurred intensive research into the design and synthesis of novel fluoroacrylate monomers. The inherent properties of polymers derived from 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, such as low surface energy and high thermal stability, can be further enhanced and customized by modifying the monomer structure.

One promising approach involves the incorporation of different functional groups into the acrylate (B77674) backbone. For instance, the introduction of hydroxyl or carboxyl groups can improve adhesion to various substrates, a critical factor in coating and adhesive applications. Furthermore, the synthesis of fluoroacrylate copolymers by reacting this compound with non-fluorinated vinyl monomers is a viable strategy to create materials with a balanced cost-performance profile. researchgate.net

Researchers are also exploring the impact of the fluorinated chain length on polymer properties. While longer perfluoroalkyl chains (≥ C8) have been shown to impart excellent water and oil repellency, concerns about their potential health hazards have shifted focus towards shorter-chain alternatives. researchgate.net The C6 chain in this compound represents a move in this direction. Further research is focused on synthesizing monomers with even shorter fluoroalkyl chains (e.g., C4) and investigating the structure-property relationships in the resulting polymers. researchgate.net

Another area of innovation is the development of fluoroacrylate monomers with rigid mesogenic groups incorporated into their structure. These liquid crystalline polymers can exhibit unique self-organization characteristics, leading to highly ordered surface structures with enhanced repellent properties. researchgate.net The introduction of bulky side groups is also being investigated as a method to mimic the desirable spatial characteristics of fluorine without relying solely on long perfluoroalkyl chains. scitechdaily.com

| Monomer Design Strategy | Targeted Property Enhancement | Potential Applications |

| Incorporation of functional groups (e.g., -OH, -COOH) | Improved adhesion, cross-linking capability | Coatings, adhesives, composites |

| Copolymerization with non-fluorinated monomers | Balanced cost-performance, tailored refractive index | Optical films, specialty coatings |

| Variation of fluoroalkyl chain length (e.g., < C6) | Reduced bioaccumulation potential, tailored surface energy | Textiles, food packaging, medical devices |

| Introduction of mesogenic or bulky side groups | Enhanced self-organization, improved repellency | Advanced coatings, smart surfaces |

Sustainable Synthesis and Polymerization Technologies

The chemical industry's growing emphasis on sustainability is driving the development of greener methods for the synthesis of monomers and the polymerization of fluoroacrylates. For this compound, this includes exploring alternative synthetic routes that minimize the use of hazardous reagents and reduce waste generation.

Traditional synthesis of fluoroacrylates often involves the esterification of a fluoroalcohol with acrylic acid or its derivatives. Research into more sustainable alternatives is exploring the use of enzymatic catalysis, which can offer high selectivity and operate under milder reaction conditions, thereby reducing energy consumption.

In the realm of polymerization, several innovative techniques are being applied to fluoroacrylate systems to enhance control over the polymer architecture and reduce the environmental footprint. These include:

Photoinitiated Atom Transfer Radical Polymerization (photoATRP): This environmentally benign "living" radical polymerization technique allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity. researchgate.net

Miniemulsion Polymerization: This method enables the synthesis of stable latexes of fluorinated copolymers, which can be used in waterborne coating formulations, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Continuous Polymerization Processes: These processes offer a more efficient and resource-friendly alternative to traditional batch processes by optimizing resource use and minimizing waste. organikkimya.com

Furthermore, the use of renewable raw materials as feedstocks for both the monomer synthesis and the polymerization process is a key area of future research. organikkimya.com Exploring bio-based alternatives to petroleum-derived components can significantly reduce the carbon footprint of fluoroacrylate polymers. organikkimya.com

| Sustainable Technology | Key Advantages | Relevance to Fluoroacrylate Science |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste | Greener synthesis of this compound |

| Photoinitiated ATRP | Precise control over polymer architecture, environmentally benign | Synthesis of advanced block copolymers with tailored properties |

| Miniemulsion Polymerization | Formation of stable aqueous dispersions, reduced VOCs | Development of waterborne fluoroacrylate coatings and adhesives |

| Continuous Polymerization | Optimized resource utilization, minimized waste generation | Efficient and sustainable large-scale production of fluoroacrylate polymers |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Development of next-generation sustainable fluoroacrylate materials |

Addressing Environmental Impact and Developing Safer Alternatives

The environmental persistence and potential for bioaccumulation of certain long-chain per- and polyfluoroalkyl substances (PFAS) have led to increased regulatory scrutiny and a concerted effort to develop safer alternatives. While this compound contains a shorter C6 fluoroalkyl chain, which is considered to have a more favorable environmental profile than its C8 counterparts, research is ongoing to fully understand its environmental fate and to develop even safer materials. researchgate.net

The main concern with longer-chain fluorinated polyacrylates is their potential to degrade into persistent and bioaccumulative compounds like perfluorooctanoic acid (PFOA). researchgate.net Shorter-chain alternatives, such as those derived from C6 fluoroalcohols, are designed to degrade into substances like perfluorohexanoic acid (PFHxA), which has a more rapid rate of bio-elimination. researchgate.net

The development of non-fluorinated alternatives that can replicate the unique properties of fluoropolymers is a major research focus. Scientists are exploring the use of carbon and hydrogen-based compounds with "bulky" spatial characteristics to mimic the performance of fluorine in creating water- and stain-resistant surfaces. scitechdaily.com Silicone-based materials and hydrocarbon-based surfactants are also being investigated as potential substitutes in certain applications, although they may not always match the performance of fluorinated compounds, especially in applications requiring extremely low surface tension. mst.dk

Another strategy to mitigate environmental impact is the development of biodegradable polymers. While creating biodegradable fluoropolymers presents significant challenges due to the inherent stability of the carbon-fluorine bond, research into incorporating cleavable linkages within the polymer backbone could offer a future pathway to designing fluorinated materials with controlled environmental persistence. numberanalytics.com

| Approach | Description | Key Research Findings |

| Short-Chain Fluorinated Polymers | Utilization of monomers with shorter fluoroalkyl chains (e.g., C6, C4) | Polymers with C6 or shorter chains can degrade into less bioaccumulative substances like PFHxA. researchgate.net |

| Non-Fluorinated Alternatives | Development of fluorine-free materials with similar properties | "Bulky" hydrocarbon groups can mimic the spatial effects of fluorine to create repellent surfaces. scitechdaily.com Silicone and hydrocarbon-based surfactants are viable alternatives in some applications. mst.dk |

| Biodegradable Polymers | Designing polymers that can be broken down by microorganisms | Incorporating biodegradable components like polylactic acid (PLA) or polyhydroxyalkanoates (PHA) into polymer blends or copolymers is a potential strategy. numberanalytics.commdpi.com |

Advanced Applications in Interdisciplinary Research Fields

The unique combination of properties exhibited by polymers derived from this compound, including hydrophobicity, oleophobicity, chemical resistance, and thermal stability, makes them highly valuable in a wide range of advanced and interdisciplinary applications. researchgate.netresearchgate.net

In the field of biomedical devices , these polymers are being explored for coatings on implants and surgical tools to reduce biofouling and improve biocompatibility. mdpi.com Their low surface energy can prevent the adhesion of proteins and bacteria, which is a critical factor in preventing infections and device rejection. Some fluorinated polymers also exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for use in sensors, actuators, and drug delivery systems. mdpi.com

In the realm of advanced textiles , coatings based on this compound can impart superhydrophobic and self-cleaning properties to fabrics. researchgate.net This is achieved by creating a micro- or nanostructured surface that traps air, leading to extremely high water contact angles and easy roll-off of water droplets, carrying dirt and contaminants with them.

In optics and electronics , the low refractive index of fluorinated polymers is a key advantage for applications such as anti-reflective coatings on lenses and displays. researchgate.net Their low dielectric constant and high thermal stability also make them suitable for use as insulating materials in microelectronics. researchgate.net

Furthermore, the development of "smart" surfaces that can respond to external stimuli is an exciting area of research. By incorporating responsive moieties into fluoroacrylate polymers, it is possible to create surfaces that can switch between hydrophobic and hydrophilic states, for example, in response to changes in temperature or pH. This has potential applications in microfluidics, lab-on-a-chip devices, and controllable cell culture substrates.

Integration of Machine Learning and AI in Fluoroacrylate Material Design and Prediction

The process typically involves:

Data Collection: Gathering existing data on the structure and properties of known fluoroacrylate polymers.

Model Training: Using this data to train ML algorithms, such as neural networks or random forests, to recognize the complex relationships between structure and properties. gatech.edunih.gov

Property Prediction: Employing the trained model to predict the properties of novel fluoroacrylate structures. asiaresearchnews.com

Inverse Design: Utilizing generative models to design new fluoroacrylate monomers that are predicted to have a specific set of desired properties. mdpi.com

This data-driven approach not only accelerates the pace of materials discovery but also provides deeper insights into the fundamental principles governing the behavior of fluoroacrylate polymers. ufl.edu As more high-quality data becomes available, the predictive power of these models will continue to improve, paving the way for the on-demand design of next-generation fluoroacrylate materials with unprecedented performance characteristics. mit.edu

| AI/ML Application | Description | Impact on Fluoroacrylate Research |